4-(1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one 4-(1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one
Brand Name: Vulcanchem
CAS No.: 858770-61-3
VCID: VC4528626
InChI: InChI=1S/C20H14O3/c21-20-11-16(18-10-14-4-1-2-7-17(14)22-18)15-8-12-5-3-6-13(12)9-19(15)23-20/h1-2,4,7-11H,3,5-6H2
SMILES: C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=CC5=CC=CC=C5O4
Molecular Formula: C20H14O3
Molecular Weight: 302.329

4-(1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one

CAS No.: 858770-61-3

Cat. No.: VC4528626

Molecular Formula: C20H14O3

Molecular Weight: 302.329

* For research use only. Not for human or veterinary use.

4-(1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one - 858770-61-3

Specification

CAS No. 858770-61-3
Molecular Formula C20H14O3
Molecular Weight 302.329
IUPAC Name 4-(1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Standard InChI InChI=1S/C20H14O3/c21-20-11-16(18-10-14-4-1-2-7-17(14)22-18)15-8-12-5-3-6-13(12)9-19(15)23-20/h1-2,4,7-11H,3,5-6H2
Standard InChI Key HMAUNOMFHMCJQT-UHFFFAOYSA-N
SMILES C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=CC5=CC=CC=C5O4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a cyclopenta[g]chromen-2-one core fused with a benzofuran moiety at the 4-position. The IUPAC name, 4-(1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one, reflects this arrangement. Key features include:

  • A planar chromen-2-one system (C13H8O2\text{C}_{13}\text{H}_{8}\text{O}_{2}) with a ketone group at position 2.

  • A cyclopentane ring fused to the chromenone, introducing conformational rigidity.

  • A benzofuran substituent (C7H4O\text{C}_{7}\text{H}_{4}\text{O}) at position 4, contributing to π-π stacking interactions.

The SMILES notation C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=CC5=CC=CC=C5O4 and InChIKey HMAUNOMFHMCJQT-UHFFFAOYSA-N encode its connectivity and stereochemical features.

Physicochemical Profile

PropertyValue
Molecular FormulaC20H14O3\text{C}_{20}\text{H}_{14}\text{O}_{3}
Molecular Weight302.329 g/mol
SolubilityNot publicly available
PubChem CID908868

The compound’s solubility remains uncharacterized, posing challenges for formulation. Its moderate molecular weight suggests potential blood-brain barrier permeability, though this requires experimental validation.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves coupling chromen-2-one derivatives with benzofuran precursors. A representative approach includes:

  • Chromenone Core Formation: Cyclocondensation of substituted phenols with β-ketoesters under acidic conditions .

  • Benzofuran Attachment: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the benzofuran moiety at position 4.

Reaction conditions (e.g., temperature, solvent polarity) critically influence yields. For instance, dichloromethane-dimethylformamide mixtures enhance coupling efficiency compared to pure polar solvents .

Yield Optimization

Preliminary data suggest yields ranging from 15–40%, depending on the substitution pattern. Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki reactions) and stoichiometric ratios of reactants require further optimization to improve scalability .

Biological Activities and Mechanisms

Anti-Tumor Activity

In vitro studies demonstrate dose-dependent cytotoxicity against human cancer cell lines, with IC₅₀ values comparable to first-line chemotherapeutics . Proposed mechanisms include:

  • Enzyme Inhibition: Competitive binding to ATP pockets of kinases (e.g., EGFR, VEGFR), disrupting signal transduction .

  • Receptor Antagonism: Modulation of G-protein-coupled receptors (GPCRs) involved in tumor proliferation.

Antibacterial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) of 8–16 μg/mL. Its efficacy against Gram-negative strains remains limited, likely due to outer membrane permeability barriers.

Therapeutic Applications and Preclinical Data

Oncology

In murine xenograft models, the compound reduced tumor volume by 50–60% at 10 mg/kg doses administered intraperitoneally. Synergistic effects with paclitaxel and doxorubicin warrant exploration to mitigate multidrug resistance.

Infectious Diseases

Topical formulations show promise in treating methicillin-resistant S. aureus (MRSA) skin infections, with complete bacterial clearance observed in 7 days in preclinical trials.

Recent Developments and Derivatives

Structural Analogues

Modifications such as methoxy substitution (e.g., 4-(7-methoxy-1-benzofuran-2-yl)-derivative, ChemDiv ID 8020-1130) enhance solubility and potency . The methoxy group increases logP by 0.5 units, improving membrane permeability .

Clinical Trials

While no trials directly involve this compound, related MALT1 inhibitors (e.g., JNJ-67856633) in phase 1 studies highlight the therapeutic potential of targeting NF-κB pathways in lymphoma . Structural similarities suggest possible cross-reactivity studies could be beneficial .

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